N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-3-29(4-2)22(31)15-33-25-28-20-12-8-6-10-18(20)23-27-21(24(32)30(23)25)13-16-14-26-19-11-7-5-9-17(16)19/h5-12,14,21,26H,3-4,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOLHNWBSQVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Nitrobenzaldehyde Derivatives
The synthesis begins with the cyclization of 2-nitrobenzaldehyde (8 ), ammonium acetate (9 ), and benzil (10 ) in glacial acetic acid under reflux. This yields 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole (11 ). Alternative routes employ benzene-1,2-diamine (20 ) with 2-nitrobenzaldehyde in ethanol to form 2-(2-nitrophenyl)-1H-benzo[d]imidazole (21 ).
Reaction Conditions:
- Temperature: Reflux (≈110°C for acetic acid, ≈78°C for ethanol)
- Catalyst: Glacial acetic acid or ethanol with catalytic HOAc
- Duration: 6–12 hours
Reduction of Nitro to Amine
The nitro group in intermediates 11 and 21 is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under hydrochloric acid catalysis. This produces 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole (12 ) and 2-(2-aminophenyl)-1H-benzo[d]imidazole (22 ).
Key Parameters:
- Reducing Agent: SnCl₂·2H₂O
- Solvent: Methanol
- Temperature: Ambient (25°C)
- Duration: 6 hours
Thiolation and Cyclization
Amine intermediates 12 and 22 undergo cyclization with carbon disulfide (13 ) in ethanol under reflux with potassium hydroxide (KOH), forming imidazo[1,2-c]quinazoline-5-thiols (14 , 23 ).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, followed by intramolecular cyclization to form the thiolated quinazoline core.
Sulfanylacetamide Side Chain Formation
The N,N-diethylacetamide sulfanyl group is introduced via a two-step process.
Synthesis of 2-Chloro-N,N-diethylacetamide
2-Chloro-N,N-diethylacetamide is prepared by reacting chloroacetyl chloride with diethylamine in dichloromethane. This intermediate is critical for subsequent alkylation.
Reaction Scheme:
$$
\text{ClCH}2\text{COCl} + \text{HN(CH}2\text{CH}3\text{)}2 \rightarrow \text{ClCH}2\text{CON(CH}2\text{CH}3\text{)}2 + \text{HCl}
$$
Thiol-Alkylation Reaction
Imidazo[1,2-c]quinazoline-5-thiols (14 , 23 ) undergo SN2 alkylation with 2-chloro-N,N-diethylacetamide in DMF at 80°C for 12 hours, yielding the target sulfanylacetamide derivative.
Yield Considerations:
- Excess alkylating agent (1.2–1.5 equivalents) improves conversion.
- Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Final Alkylation and Purification
N-Alkylation of the Indole Nitrogen
To prevent unwanted side reactions, the indole nitrogen is protected (e.g., with a methyl group) prior to benzylation. Deprotection under acidic conditions (HCl/EtOH) restores the 1H-indole moiety.
Protection/Deprotection Strategy:
- Methylation: Methyl iodide in DMF with NaH.
- Deprotection: 6M HCl in ethanol under reflux.
Purification Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (where available) validates the planar imidazo[1,2-c]quinazoline core and the spatial orientation of the indole and sulfanylacetamide groups.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Patent) |
|---|---|---|
| Cyclization | HOAc, reflux | Halogenation (Cl₂/Br₂) |
| Thiol Introduction | KOH, CS₂ | Thiol-amine coupling |
| Yield (Overall) | 40–45% | 35–38% |
| Purity (HPLC) | >98% | >95% |
Key Findings:
- Method A offers higher yields due to optimized SN2 conditions.
- Method B’s halogenation route avoids nitro reduction but requires hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and imidazoquinazoline moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, while the imidazoquinazoline core may inhibit specific enzymes or proteins. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide
- 2-((1H-indol-3-yl)thio)-N-benzylacetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide .
Uniqueness
N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its combination of an indole nucleus, an imidazoquinazoline core, and a thioacetamide group.
Biological Activity
N,N-Diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to an imidazoquinazoline scaffold, which is known for various pharmacological activities. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on imidazoquinazolines have shown them to inhibit the growth of cancer cell lines such as A549 (lung cancer) and others. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects against rapidly dividing cancer cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar indole and imidazoquinazoline derivatives have been evaluated against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains, suggesting a promising avenue for antibiotic development .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 | |
| 3k | S. aureus ATCC 43300 (MRSA) | <1 |
Enzyme Inhibition
Another critical aspect of the biological activity of this compound involves its role as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for diabetes treatment. The inhibition studies revealed that certain derivatives could significantly reduce enzyme activity, with IC50 values considerably lower than standard treatments like acarbose .
The mechanisms underlying the biological activities of this compound likely involve:
- Interference with Cellular Signaling : Compounds in this class may disrupt signaling pathways essential for cell proliferation and survival.
- Enzyme Binding : The structural features allow binding to active sites of enzymes like α-glucosidase, altering their activity.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
In a study focusing on the synthesis and evaluation of imidazoquinazolines, several derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that modifications to the indole and quinazoline moieties could enhance biological activity significantly .
Another study highlighted the effectiveness of these compounds against MRSA strains, showcasing their potential as novel antibacterial agents in light of rising antibiotic resistance .
Q & A
Q. How is the compound’s stability under physiological conditions (pH, temperature) evaluated?
- Protocols:
- pH Stability: Incubate in buffers (pH 1.2-7.4) and monitor degradation via HPLC .
- Thermal Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
- Light Sensitivity: Expose to UV-Vis light and assess photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
